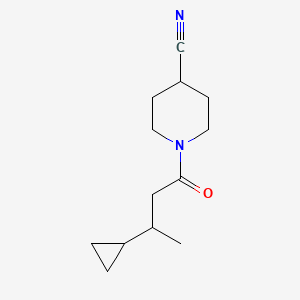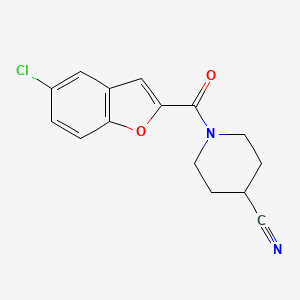
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and is synthesized through a multi-step process involving the use of various reagents and catalysts. In
作用机制
The mechanism of action of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is not fully understood. However, it is believed that 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit various biochemical and physiological effects. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, which plays a crucial role in regulating neuronal excitability. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models.
实验室实验的优点和局限性
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has several advantages for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is relatively easy to synthesize, and its chemical properties are well-characterized. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit potent therapeutic effects in various animal models, making it a potential candidate for the development of new therapeutics. However, 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has some limitations for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has not been extensively studied in humans, and its safety profile is not well-understood. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has a relatively short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile. One potential direction is to investigate the safety and efficacy of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in human clinical trials. Another potential direction is to explore the potential therapeutic applications of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing new derivatives of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile that exhibit improved safety and efficacy profiles. Finally, future research could explore the potential use of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in combination with other drugs to enhance its therapeutic effects.
合成方法
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-cyclopropylbutanoyl chloride with piperidine in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine. The second step involves the reaction of 1-(3-cyclopropylbutanoyl)piperidine with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile, which is the final product.
科学研究应用
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
属性
IUPAC Name |
1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(12-2-3-12)8-13(16)15-6-4-11(9-14)5-7-15/h10-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUBBWSARMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7536171.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)



